N-Benzyl-2-morpholinoethanamine
Description
Chemical Name: N-Benzyl-2-morpholinoethanamine CAS No.: 2038-05-3 Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol Physical Properties:
- Exact Mass: 220.158 g/mol
- Polar Surface Area (PSA): 24.50 Ų
- LogP: 1.437 (indicating moderate lipophilicity)
This compound is an organic compound featuring a morpholine ring linked to an ethanamine backbone, substituted with a benzyl group. It is utilized in pharmaceutical research and organic synthesis due to its amine and morpholine functional groups, which are critical in modulating biological activity and solubility . Historical studies, such as those by Largeron and Martine (2009), highlight its role in synthesizing bioactive molecules, while earlier patents (e.g., US2670349) describe its applications in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAUJOUPQMLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405954 | |
| Record name | N-Benzyl-2-morpholinoethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-05-3 | |
| Record name | N-Benzyl-2-morpholinoethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Intermediate 1
Ethanolamine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane under alkaline conditions (triethylamine as base) to yield N-(2-hydroxyethyl)carbamate. Optimal molar ratios are ethanolamine:triethylamine:Cbz-Cl = 1.2:1.0:1.0, with a reaction time of 2–4 hours at 0–25°C. This step achieves >90% yield by employing excess ethanolamine to drive the reaction.
Step 2: Tosylation of Intermediate 1
Intermediate 1 is treated with 4-tosyl chloride (Ts-Cl) in dichloromethane, forming a tosylate derivative (Intermediate 2). The reaction proceeds at 0–5°C for 1–2 hours, with Ts-Cl added dropwise to prevent exothermic side reactions. The product is isolated via aqueous workup, achieving 85–88% purity.
Step 3: Morpholine Substitution
Intermediate 2 reacts with morpholine in acetonitrile at 80°C for 2–4 hours. A molar ratio of 1:2.5 (Intermediate 2:morpholine) ensures complete substitution. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed to remove unreacted morpholine, yielding Intermediate 3 with >95% conversion.
Step 4: Catalytic Hydrogenation
Intermediate 3 undergoes hydrogenation using 10% palladium on carbon (Pd/C) in methanol under 1–2 atm H₂ at 25°C. After 4–8 hours, the catalyst is filtered, and the solvent is evaporated to isolate N-Benzyl-2-morpholinoethanamine as a colorless liquid (yield: 70–75%).
Mannich Reaction Approach
An alternative route involves a Mannich reaction between 2-morpholinoethylamine, formaldehyde, and a benzyl derivative. Molecules (2020) reports this method for synthesizing C-3 substituted kynurenic acid analogs.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation in Hydrogenation
Residual Pd/C catalyst and over-hydrogenation can reduce yields. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-morpholinoethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Neuroactive Properties
Recent studies have highlighted the neuroactive effects of NBME and its derivatives. Research indicates that compounds within the N-benzyl-2-phenylethylamine (NBPEA) class, which includes NBME, exhibit significant behavioral and neurochemical effects in animal models such as zebrafish. These studies suggest that modifications in the N-benzyl moiety can influence locomotion and anxiety-like behavior by affecting serotonin and dopamine turnover in the brain .
Case Study: Zebrafish Model
- Objective : Assess the acute behavioral effects of NBPEA derivatives.
- Findings : Certain derivatives demonstrated anxiogenic or anxiolytic properties, indicating potential for clinical applications in treating anxiety disorders. The study utilized artificial intelligence to analyze behavioral data, revealing distinct clusters of drug activity .
Pharmacological Potential
The pharmacological implications of NBME are significant, particularly regarding its interaction with serotonin receptors. Studies have shown that N-benzyl substitutions enhance binding affinity to the 5-HT2A receptor, a key target in the treatment of various psychiatric conditions such as depression, anxiety, and schizophrenia .
Table 1: Binding Affinities of NBME Derivatives
| Compound | 5-HT2A Binding Affinity (nM) | Functional Activity (EC50) |
|---|---|---|
| 1b | 0.29 | 0.074 |
| 8b | High | Variable |
| 7b | Moderate | Variable |
Antibacterial and Antitubercular Activities
In addition to its neuroactive properties, NBME derivatives have been explored for their antibacterial and antitubercular activities. Compounds with phenethylamine substituents have shown moderate efficacy against Mycobacterium tuberculosis and other bacterial strains .
Case Study: Antibacterial Evaluation
- Objective : Evaluate the antibacterial activity of N-substituted derivatives.
- Results : Compounds such as those with a phenethylamine substituent exhibited MICs ranging from 12.5 to 25 µg/ml against M. tuberculosis and Staphylococcus aureus, suggesting potential as therapeutic agents for bacterial infections .
Synthesis and Structural Studies
The synthesis of NBME has been optimized through various methodologies, emphasizing efficiency and yield. For instance, direct amidation techniques using N-(2-aminoethyl)morpholine as an intermediate have been developed to produce high yields of related compounds like moclobemide, an antidepressant .
Table 2: Synthesis Techniques for NBME Derivatives
| Methodology | Yield (%) | Remarks |
|---|---|---|
| Direct Amidation | High | Environmentally friendly |
| Indirect Reductive Amination | Variable | Requires careful monitoring |
| Solvent-free Reactions | High | Cost-effective |
Mechanism of Action
The mechanism of action of N-Benzyl-2-morpholinoethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following compounds share structural motifs with N-Benzyl-2-morpholinoethanamine, differing in substituents or backbone modifications:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 2038-05-3 | C₁₃H₂₀N₂O | 220.31 | 24.50 | 1.437 | Benzyl group at amine; morpholine at C2 |
| N-((4-Benzylmorpholin-2-yl)methyl)ethanamine | 868770-14-3 | C₁₄H₂₁N₃O | 247.34 | 29.54 | 1.892 | Morpholine at C4; extended methylene chain |
| 2-Morpholin-4-ylmethylbenzylamine | 91271-84-0 | C₁₂H₁₇N₂O | 217.28 | 24.50 | 1.210 | Morpholine at benzylic position |
| (4-Benzylmorpholin-2-yl)-N-methyl methanamine | 126645-75-8 | C₁₃H₂₀N₂O | 220.31 | 24.50 | 1.650 | Methyl substitution on amine |
Key Observations :
Lipophilicity (LogP): this compound (LogP 1.437) is less lipophilic than N-((4-Benzylmorpholin-2-yl)methyl)ethanamine (LogP 1.892) due to the latter’s extended alkyl chain, which enhances hydrophobic interactions . Substitutions like methyl groups (e.g., 126645-75-8) increase LogP slightly compared to the parent compound .
Polar Surface Area (PSA) :
- Compounds with additional amine groups (e.g., 868770-14-3) exhibit higher PSA values (29.54 Ų), impacting solubility and membrane permeability .
Stereoelectronic Effects :
Functional Group Modifications and Pharmacological Implications
- Benzyl Group Variations :
- Morpholine Ring Modifications: Compounds like 2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride (2038-05-3) demonstrate enhanced water solubility due to hydrochloride salt formation, critical for intravenous formulations .
Biological Activity
N-Benzyl-2-morpholinoethanamine, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores the compound’s biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is a derivative of 2-morpholinoethanamine, featuring a benzyl group that enhances its lipophilicity and biological activity. The compound's structure allows for interaction with various biological targets, particularly enzymes and proteins involved in critical cellular processes.
Target Interaction
The primary target of this compound is cathepsin D , a lysosomal protease involved in protein degradation. The compound is believed to modulate the activity of cathepsin D, influencing pathways related to cellular metabolism and apoptosis.
Biochemical Pathways
This compound influences several biochemical pathways, including:
- Protein Degradation : By interacting with cathepsin D, it may enhance or inhibit protein degradation processes.
- Cell Signaling : The compound can affect cell signaling pathways, altering gene expression and cellular responses to stimuli.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the structure have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have demonstrated that certain analogs of this compound possess significant antiproliferative activity against cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to induce apoptosis in U-937 leukemia cells with IC50 values ranging from 5.7 to 12.2 μM .
In Vitro Studies
In vitro studies have highlighted the compound's ability to influence cell viability and induce apoptosis in various cancer cell lines. A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the benzyl moiety significantly enhance biological activity .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8e | U-937 | 5.7 | Apoptosis induction |
| 8f | SK-MEL-1 | 12.2 | Apoptosis induction |
| 8k | U-937 | 10.0 | Alternative target actions |
Animal Models
In animal studies, the compound has shown varying effects based on dosage and administration route. Research indicates that higher doses may lead to enhanced therapeutic effects but also raise concerns regarding toxicity . Long-term studies are necessary to fully understand the pharmacokinetics and safety profile of this compound.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 2038-05-3 | |
| Molecular Weight | 220.31 g/mol | |
| Purification Method | Recrystallization (HCl salt) | |
| Analytical Validation | ¹H NMR (δ 2.4–3.8 ppm, morpholine) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| N-Benzyl-morpholine | Incomplete alkylation | Excess haloalkane reagent |
| Dimerized species | Overheating | Lower reaction temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
